molecular formula C12H16FNO2 B8349422 4-(2-Fluoro-4-methoxyphenoxy)piperidine

4-(2-Fluoro-4-methoxyphenoxy)piperidine

Cat. No.: B8349422
M. Wt: 225.26 g/mol
InChI Key: ZDUQTJWAPGPOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-4-methoxyphenoxy)piperidine is a high-purity, synthetic chemical compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. It belongs to the class of phenoxyalkylpiperidines, a group known for its significant relevance in developing central nervous system (CNS) active agents. Scientific literature indicates that structurally analogous piperidine compounds demonstrate high affinity for sigma-1 (σ1) receptors, which are pluripotent chaperone proteins involved in neuroprotection, modulation of neurotransmission, and response to cellular stress . Compounds within this chemotype are frequently investigated for their potential to exhibit anti-amnesic and antidepressant properties in preclinical models . Furthermore, related piperidine scaffolds have been shown to modulate voltage-gated sodium (Na+) channels, a key mechanism explored in the development of anticonvulsant and neuropathic pain therapeutics . The specific substitution pattern of the 2-fluoro and 4-methoxy groups on the phenoxy ring of this compound is designed to optimize its steric and electronic properties, potentially influencing its binding affinity, selectivity, and metabolic stability. This makes it a valuable intermediate for the synthesis of novel bioactive molecules targeting ion channels, G-protein coupled receptors (GPCRs), and other therapeutic targets. It is strictly for use in laboratory research to facilitate the discovery and development of new chemical entities. 4-(2-Fluoro-4-methoxyphenoxy)piperidine is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

4-(2-fluoro-4-methoxyphenoxy)piperidine

InChI

InChI=1S/C12H16FNO2/c1-15-10-2-3-12(11(13)8-10)16-9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

ZDUQTJWAPGPOIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCNCC2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The biological activity and pharmacokinetic behavior of piperidine derivatives are heavily influenced by substituents on the aromatic ring and the piperidine scaffold. Below is a comparative analysis with structurally similar compounds:

Table 1: Key Physicochemical Properties of Selected Piperidine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Polar Surface Area (Ų) Key Properties Reference
4-(2-Fluoro-4-methoxyphenoxy)piperidine 2-F, 4-OCH₃ on phenoxy ~265.3 (calculated) ~30.2 (estimated) Moderate polarity, lipophilic -
4-(4'-Fluorobenzyl)piperidine 4-F on benzyl 207.3 3.24 Low polarity, high lipophilicity
4-(2-Bromo-4-fluorophenoxy)piperidine 2-Br, 4-F on phenoxy 290.7 ~30.2 (estimated) Higher molecular weight, halogenated
Paroxetine 4-F-phenyl, benzodioxole 374.4 51.1 SSRI activity, high polarity

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The fluorine atom in 4-(2-fluoro-4-methoxyphenoxy)piperidine enhances metabolic stability compared to non-fluorinated analogs, similar to the 4-trifluoromethoxyphenyl group in urea-based soluble epoxide hydrolase inhibitors .
  • Methoxy vs. Halogens: The methoxy group increases solubility compared to bromine in 4-(2-bromo-4-fluorophenoxy)piperidine but may reduce binding affinity in hydrophobic pockets .
  • Polar Surface Area (PSA): Compounds with higher PSA (e.g., paroxetine) exhibit better aqueous solubility, whereas low-PSA derivatives like 4-(4'-fluorobenzyl)piperidine are more membrane-permeable .

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis remains a cornerstone for constructing aryl ether linkages. For 4-(2-fluoro-4-methoxyphenoxy)piperidine, this method involves reacting a 4-halopiperidine (e.g., 4-bromo- or 4-chloropiperidine) with the sodium salt of 2-fluoro-4-methoxyphenol.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Temperature : 80–120°C for 12–24 hours.

Mechanistic Insight :
The phenoxide ion attacks the electrophilic carbon at the 4-position of the piperidine ring, displacing the halide. Steric hindrance at the 4-position necessitates prolonged reaction times.

Challenges :

  • Limited commercial availability of 4-halopiperidines.

  • Competing side reactions, such as elimination or over-alkylation.

Ullmann Coupling

The Ullmann reaction offers an alternative for forming C–O bonds under catalytic conditions. Copper(I) iodide (CuI) facilitates coupling between 4-iodopiperidine and 2-fluoro-4-methoxyphenol.

Optimized Protocol :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO at 100°C for 24 hours.

Yield Considerations :
Reported yields for analogous piperidine-aryl ethers range from 45% to 65%, depending on substitution patterns.

Mitsunobu Reaction for Etherification

Reaction Overview

The Mitsunobu reaction enables direct etherification between 4-piperidinol and 2-fluoro-4-methoxyphenol, bypassing the need for pre-functionalized piperidines.

Key Reagents :

  • Azodicarboxylate : Diisopropyl azodicarboxylate (DIAD)

  • Phosphine : Triphenylphosphine (PPh₃)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

Procedure :

  • Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

  • React 1-Boc-4-piperidinol with 2-fluoro-4-methoxyphenol under Mitsunobu conditions.

  • Deprotect using hydrochloric acid (HCl) in dioxane.

Advantages :

  • High regioselectivity for the 4-position.

  • Mild reaction conditions (room temperature).

Limitations :

  • Requires stoichiometric amounts of DIAD and PPh₃, increasing cost.

Reductive Cyclization Approaches

Piperidine Ring Formation

Reductive cyclization constructs the piperidine ring with the phenoxy group pre-installed. A representative route involves:

  • Michael Addition : React ethyl cyanoacetate with a fluorophenoxy-containing acrylate.

  • Cyclization : Use sodium ethoxide to form a tetrahydropyridine intermediate.

  • Reduction : Hydrogenate with palladium on carbon (Pd/C) to yield the piperidine.

Example :
Diethyl 2-cyano-3-(2-fluoro-4-methoxyphenoxy)glutarate undergoes cyclization in toluene at 110°C, followed by hydrogenation to afford the target compound.

Yield Data :

  • Cyclization step: ~50% yield.

  • Final reduction: 70–80% yield.

Protection-Deprotection Strategies

Boc Protection

Tert-butoxycarbonyl (Boc) groups mitigate side reactions during substitution or coupling steps.

Typical Workflow :

  • Protect piperidine with Boc anhydride.

  • Perform etherification (e.g., Mitsunobu or Ullmann).

  • Deprotect with HCl or trifluoroacetic acid (TFA).

Case Study :
1-Boc-4-piperidone is reduced to 1-Boc-4-piperidinol using sodium borohydride (NaBH₄), followed by Mitsunobu reaction and deprotection.

Comparative Analysis of Methods

Method Yield Complexity Key Advantage
Williamson Ether Synthesis40–60%ModerateScalability
Mitsunobu Reaction65–75%HighRegioselectivity
Reductive Cyclization50–70%HighIntegrated ring formation

Notes :

  • Yields extrapolated from analogous syntheses.

  • Complexity accounts for steps, purification, and reagent availability.

Purification and Characterization

Crystallization Techniques

Crude products are often purified via recrystallization. For example, 1-benzyl-4-piperidone hydrochloride is crystallized from ethanol/water (1:3 v/v) at 0–5°C.

Spectroscopic Validation

  • ¹H-NMR : Key signals include the piperidine methylene protons (δ 2.5–3.5 ppm) and aryl methoxy group (δ 3.8 ppm).

  • MS : Molecular ion peak at m/z 269.3 [M+H]⁺ .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-(2-Fluoro-4-methoxyphenoxy)piperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-fluoro-4-methoxyphenol with a piperidine derivative (e.g., 4-chloropiperidine) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Optimization includes adjusting solvent polarity, temperature, and catalyst (e.g., KI for SN2 reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-(2-Fluoro-4-methoxyphenoxy)piperidine?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8 ppm, fluorine coupling in aromatic regions).
  • HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. What purification methods are recommended for isolating 4-(2-Fluoro-4-methoxyphenoxy)piperidine from complex reaction mixtures?

  • Methodological Answer : Use flash chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate polar byproducts. For hydrochloride salts, precipitate with HCl gas in diethyl ether, followed by filtration and drying under vacuum .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 4-(2-Fluoro-4-methoxyphenoxy)piperidine derivatives?

  • Methodological Answer :

  • Systematic substitution : Replace methoxy with ethoxy, hydroxy, or halogens to assess electronic effects.
  • In vitro assays : Test binding affinity (e.g., radioligand displacement for GPCR targets) and metabolic stability (e.g., liver microsomes).
  • Data correlation : Use QSAR models to link substituent properties (logP, polar surface area) to activity .

Q. What strategies are recommended for resolving contradictions in pharmacological data for piperidine derivatives with fluorinated aryl groups?

  • Methodological Answer :

  • Meta-analysis : Compare data across studies (e.g., IC₅₀ variability) using standardized assay conditions (pH, temperature).
  • Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) and functional assays (e.g., cAMP accumulation).
  • Toxicology reassessment : Conduct in vitro cytotoxicity (MTT assay) and genotoxicity (Ames test) to address discrepancies in reported safety profiles .

Q. What experimental approaches can elucidate the role of the methoxy group in the compound’s receptor binding affinity?

  • Methodological Answer :

  • Isosteric replacement : Synthesize analogs with -OCH₃ replaced by -CF₃ or -SCH₃ and compare binding kinetics.
  • Molecular dynamics simulations : Model hydrogen bonding between methoxy and receptor residues (e.g., tyrosine or serine).
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to visualize interactions .

Q. How can in vitro metabolic stability assays be standardized for 4-(2-Fluoro-4-methoxyphenoxy)piperidine?

  • Methodological Answer :

  • Liver microsome incubation : Use pooled human microsomes (1 mg/mL) with NADPH regeneration system; quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent probes.
  • Data normalization : Express results as intrinsic clearance (CLint) for cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.